molecular formula C22H25N3O2 B5518708 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide

Cat. No.: B5518708
M. Wt: 363.5 g/mol
InChI Key: JCNNRGUYIQODAW-UHFFFAOYSA-N
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Description

3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a hydroxy-methylbutyl group and a phenyl-pyrazolylmethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Hydroxy-Methylbutyl Group: This step involves the alkylation of the benzamide core with a suitable alkyl halide, such as 3-chloro-3-methylbutanol, in the presence of a base like potassium carbonate.

    Attachment of the Phenyl-Pyrazolylmethyl Group: The final step involves the reaction of the intermediate with 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy-methylbutyl group and phenyl-pyrazolylmethyl group contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]benzamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)ethyl]benzamide: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-22(2,27)12-11-16-7-6-10-18(13-16)21(26)23-15-19-14-20(25-24-19)17-8-4-3-5-9-17/h3-10,13-14,27H,11-12,15H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNNRGUYIQODAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC(=NN2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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